molecular formula C21H24N2O2S B296506 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide

Cat. No.: B296506
M. Wt: 368.5 g/mol
InChI Key: QXGNNQBRXNALCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide is a chemical compound that is widely used in scientific research. It is a thiazolidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide is not fully understood. However, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, making it a potential therapeutic agent for treating diabetes. It has also been shown to inhibit the NF-κB pathway, a key regulator of inflammation, making it a potential therapeutic agent for treating inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential therapeutic agent for treating cancer. It has also been shown to reduce inflammation and oxidative stress, making it a potential therapeutic agent for treating inflammatory diseases. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for treating diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide in lab experiments include its ability to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. Additionally, it is relatively easy to synthesize and has been shown to be relatively non-toxic. However, its limitations include its limited solubility in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide. One direction is to further investigate its mechanism of action, particularly its activation of PPARγ and inhibition of the NF-κB pathway. Additionally, further research could be done to explore its potential therapeutic applications in treating cancer, inflammatory diseases, and diabetes. Finally, research could be done to develop more soluble derivatives of this compound, making it easier to use in a wider range of experiments.

Synthesis Methods

The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide involves the reaction of 2-phenylethylamine with thioglycolic acid to form 2-phenylethylthiol. This is then reacted with propionyl chloride to form N-propyl-2-phenylethylthioacetamide. The final step involves the reaction of N-propyl-2-phenylethylthioacetamide with 4-chlorobenzoyl chloride to form this compound.

Scientific Research Applications

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide is widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic properties, making it a valuable tool for studying these diseases. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential therapeutic agent for treating infections.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-2-13-22-20(25)17-8-10-18(11-9-17)21-23(19(24)15-26-21)14-12-16-6-4-3-5-7-16/h3-11,21H,2,12-15H2,1H3,(H,22,25)

InChI Key

QXGNNQBRXNALCC-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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